molecular formula C18H19ClN2O3 B3010701 N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396782-11-8

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B3010701
CAS No.: 1396782-11-8
M. Wt: 346.81
InChI Key: BUQHDQUQCIIKLV-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 2-chlorobenzylamine with oxalyl chloride.

    Step 2: Reaction of the intermediate with 3-hydroxy-3-phenylpropylamine to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide
  • N1-(2-bromobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of both a chlorobenzyl group and a hydroxy-phenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-9-5-4-8-14(15)12-21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQHDQUQCIIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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